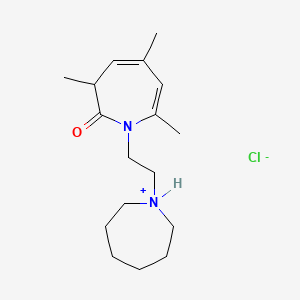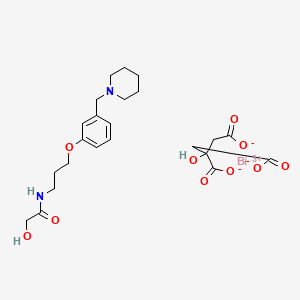
O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate is an organophosphorus compound with the molecular formula C9H21O2PS2. It is known for its complex structure and significant applications in various fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise measurement of reactants, controlled addition of catalysts, and continuous monitoring of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or thiols .
Scientific Research Applications
O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying enzyme inhibition.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and disrupting normal nerve function. This inhibition occurs through the phosphorylation of the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl S-(2-(diisopropylamino)ethyl) methylphosphonothioate (VX)
- O-Isobutyl S-(2-(diethylamino)ethyl) methylphosphonothioate (VR)
- O-Butyl S-(2-(diethylamino)ethyl) methylphosphonothioate (Vs)
Uniqueness
O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate is unique due to its specific structure, which includes both butyl and ethylthio groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable adducts with proteins and its specific inhibitory effects on enzymes make it a valuable compound for research and industrial applications .
Properties
CAS No. |
21055-68-5 |
|---|---|
Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-[2-ethylsulfanylethylsulfanyl(methyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-6-7-11-12(3,10)14-9-8-13-5-2/h4-9H2,1-3H3 |
InChI Key |
CKAVEHLLFQFZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)SCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


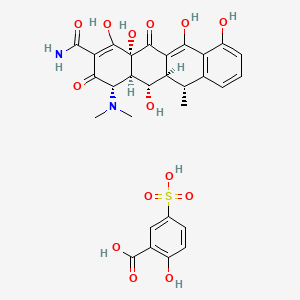

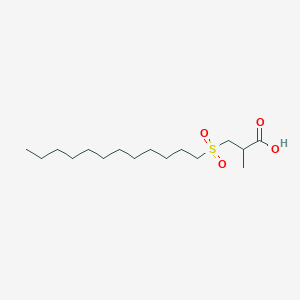

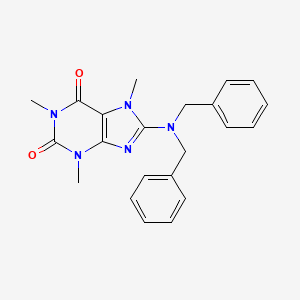

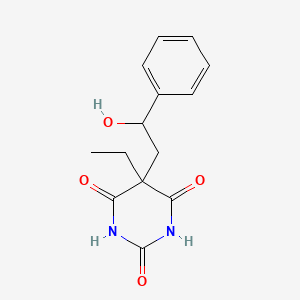

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)
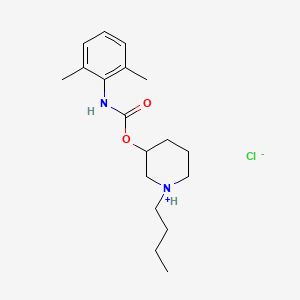
![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
